![molecular formula C5H6IN3O2 B2814166 1-ethyl-4-iodo-3-nitro-1H-pyrazole CAS No. 1798678-48-4](/img/structure/B2814166.png)
1-ethyl-4-iodo-3-nitro-1H-pyrazole
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Overview
Description
1-Ethyl-4-iodo-1H-pyrazole is an organic compound with a molecular weight of 222.03 . It is a pyrazole derivative, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. It is typically stored at ambient temperature .
Synthesis Analysis
Pyrazole synthesis involves a variety of methods, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The pyrazole core is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The molecular formula of 1-ethyl-4-iodo-1H-pyrazole is C5H7IN2 .Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
1-Ethyl-4-iodo-1H-pyrazole is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Building Blocks in Chemical Synthesis
Pyrazole derivatives, such as 1-ethyl-4-iodo-3-nitro-1H-pyrazole, have been extensively used as building blocks in chemical synthesis . They serve as versatile frameworks in various sectors of the chemical industry .
Medicinal Chemistry
Pyrazoles hold a privileged status in medicinal chemistry . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
The pyrazole moiety is a common scaffold in drug discovery . Its derivatives have demonstrated fascinating properties, leading to a significant increase in interest in pyrazole chemistry .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are used due to their wide range of applications . They have shown potential in the development of new agrochemicals.
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, coordinating with various metal ions to form complexes with interesting properties .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds have applications in various areas, including catalysis, materials science, and medicinal chemistry .
Safety and Hazards
The safety information for 1-ethyl-4-iodo-1H-pyrazole indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-ethyl-4-iodo-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTHELXNZNBHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-iodo-3-nitro-1H-pyrazole |
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